N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide

Catalog No.
S547981
CAS No.
1214265-57-2
M.F
C24H25ClN6OS
M. Wt
481.01
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phen...

CAS Number

1214265-57-2

Product Name

N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide

Molecular Formula

C24H25ClN6OS

Molecular Weight

481.01

InChI

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)

InChI Key

KIISCIGBPUVZBF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

WZ8040; WZ8040; WZ 8040.

Description

The exact mass of the compound N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide is 480.14991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin and Significance: Information regarding the origin and specific significance of this compound in scientific research is currently limited. However, the presence of specific functional groups like the pyrimidine ring and the piperazine moiety suggests potential for research in areas like medicinal chemistry, particularly for targeting enzymes or receptors.

Molecular Structure Analysis

  • Key Features: The compound possesses several key features:
    • A central benzene ring connected to an acrylamide group (containing a double bond and an amide functional group), indicating potential for binding or reactivity.
    • A thioether group (sulfur linked between two aromatic rings), which can participate in various reactions. []
    • A substituted pyrimidine ring with a chlorine atom, suggesting modulation of electronic properties and potential for interaction with biological targets.
    • A linked group containing a piperazine ring (cyclic diamine) with a methyl substituent, introducing a basic amine functionality. []

Chemical Reactions Analysis

  • Synthesis: While the specific synthesis pathway for this compound is not readily available, compounds with similar structures are often synthesized through reactions like nucleophilic aromatic substitution or condensation reactions.
  • Decomposition: The exact decomposition pathway remains unknown. However, the compound is likely to decompose under strong acidic or basic conditions, and the presence of the amide bond suggests potential hydrolysis at high temperatures.

Physical And Chemical Properties Analysis

  • Data for specific properties like melting point, boiling point, and solubility are currently unavailable. However, based on the structure, the compound is expected to be a solid with moderate solubility in organic solvents and low solubility in water.
  • Safety data for this specific compound is not available. However, compounds containing similar functional groups, like thioethers and aromatic amines, may have associated hazards such as skin irritation, genotoxicity, or environmental toxicity.
  • Pyrimidine ring: Pyrimidine rings are present in many essential biomolecules, including DNA and RNA. Molecules containing modified pyrimidine rings are being investigated for their potential as anti-cancer agents PubChem: Pyrimidine, CID=11370: )
  • Piperazine ring: Piperazine is a common scaffold in many drugs, particularly those targeting central nervous system disorders and anti-parasitic medications PubChem: Piperazine, CID=857: )
  • Acrylamide moiety: Acrylamide derivatives are being explored for their potential anti-cancer properties and anti-angiogenesis (blocking the formation of new blood vessels) effects ScienceDirect: Design, synthesis and biological evaluation of novel acrylamide derivatives as potential antiangiogenic and anticancer agents, 2012:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

480.14991

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

WZ 8040

Dates

Modify: 2023-08-15
1: Zhou W, Ercan D, Chen L, Yun CH, Li D, Capelletti M, Cortot AB, Chirieac L, Iacob RE, Padera R, Engen JR, Wong KK, Eck MJ, Gray NS, Jänne PA. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. 2009 Dec 24;462(7276):1070-4. doi: 10.1038/nature08622. PubMed PMID: 20033049; PubMed Central PMCID: PMC2879581.

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